molecular formula C32H64O2 B14349586 30-Hydroxydotriacontan-5-one CAS No. 92122-80-0

30-Hydroxydotriacontan-5-one

Cat. No.: B14349586
CAS No.: 92122-80-0
M. Wt: 480.8 g/mol
InChI Key: BALTVVFLRIBANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

30-Hydroxydotriacontan-5-one is a long-chain aliphatic ketone with a hydroxyl group at the 30th carbon position. This compound belongs to the class of organic compounds known as alkanes, which are acyclic branched or unbranched hydrocarbons. It is primarily found in natural sources such as plant waxes and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 30-Hydroxydotriacontan-5-one typically involves the oxidation of dotriacontane, a long-chain alkane. The process can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 0-5°C to prevent over-oxidation.

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids.

    Reduction: The ketone group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, dichloromethane, acetone, 0-5°C.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Acyl chlorides, pyridine, dichloromethane, room temperature.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters.

Scientific Research Applications

30-Hydroxydotriacontan-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying long-chain aliphatic ketones and their reactivity.

    Biology: Investigated for its role in plant waxes and its impact on plant physiology.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 30-Hydroxydotriacontan-5-one primarily involves its interaction with lipid membranes due to its long hydrophobic chain. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

    Dotriacontane: A long-chain alkane with no functional groups.

    30-Hydroxytriacontane: A similar compound with a hydroxyl group but lacking the ketone functionality.

    5-Ketodotriacontane: A compound with a ketone group at the 5th position but no hydroxyl group.

Uniqueness: 30-Hydroxydotriacontan-5-one is unique due to the presence of both a hydroxyl group and a ketone group, which imparts distinct chemical reactivity and amphiphilic properties. This dual functionality makes it versatile for various applications in research and industry.

Properties

CAS No.

92122-80-0

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

IUPAC Name

30-hydroxydotriacontan-5-one

InChI

InChI=1S/C32H64O2/c1-3-5-28-32(34)30-27-25-23-21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-24-26-29-31(33)4-2/h31,33H,3-30H2,1-2H3

InChI Key

BALTVVFLRIBANM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.